molecular formula C16H28O5 B14574872 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate CAS No. 61708-48-3

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate

Cat. No.: B14574872
CAS No.: 61708-48-3
M. Wt: 300.39 g/mol
InChI Key: CIXAMMKDIFVWSB-UHFFFAOYSA-N
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Description

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate is an ester compound that features both an acryloyloxy group and a nonanoate group Esters are known for their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate typically involves the esterification reaction between 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid and acrylic acid.

    Reduction: 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.

Mechanism of Action

The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate involves its interaction with specific molecular targets and pathways:

    Polymerization: The acryloyloxy group can undergo free radical polymerization, forming cross-linked polymer networks.

    Enzymatic Hydrolysis: Esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Acryloyloxy)ethoxy]ethyl acetate
  • 2-[2-(Acryloyloxy)ethoxy]ethyl butyrate
  • 2-[2-(Acryloyloxy)ethoxy]ethyl hexanoate

Uniqueness

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate is unique due to its longer nonanoate chain, which imparts different physical and chemical properties compared to shorter-chain esters. This can affect its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

61708-48-3

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl nonanoate

InChI

InChI=1S/C16H28O5/c1-3-5-6-7-8-9-10-16(18)21-14-12-19-11-13-20-15(17)4-2/h4H,2-3,5-14H2,1H3

InChI Key

CIXAMMKDIFVWSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCOCCOC(=O)C=C

Origin of Product

United States

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